![molecular formula C22H16ClN5O2S B2718059 7-氯-3-(苯基磺酰基)-N-(间甲苯基)-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 904578-16-1](/img/structure/B2718059.png)

7-氯-3-(苯基磺酰基)-N-(间甲苯基)-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

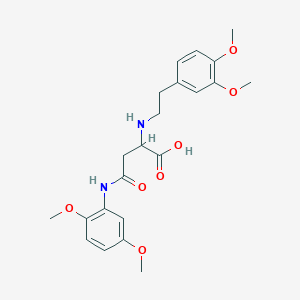

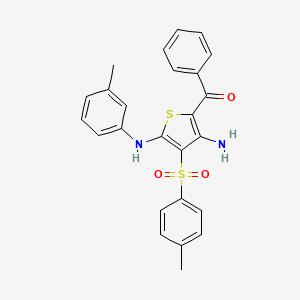

The compound “7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoloquinazolines can generally be synthesized using eco-compatible catalysts and reaction conditions . An efficient approach to similar compounds was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinazoline ring .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, also known as 3-(BENZENESULFONYL)-7-CHLORO-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Its structure allows it to interact with specific molecular targets within cancer cells, potentially leading to apoptosis (programmed cell death) or inhibition of cell proliferation. Studies have indicated that derivatives of triazoloquinazoline compounds can be effective against various types of cancer, including breast and lung cancer .

Antimicrobial Activity

Research has demonstrated that triazoloquinazoline derivatives possess significant antimicrobial properties. This compound can be effective against a range of bacterial and fungal pathogens. Its mechanism of action typically involves disrupting the cell wall synthesis or interfering with the microbial DNA replication process, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is another area of interest. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Photodynamic Therapy

In the field of photodynamic therapy (PDT), this compound has potential as a photosensitizer. PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. The structural properties of this compound make it suitable for such applications, offering a non-invasive treatment option for certain cancers and infections.

These applications highlight the versatility and potential of 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine in various fields of scientific research. Each application area provides a unique avenue for further exploration and development.

Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8

未来方向

作用机制

Target of action

Quinazolinones and triazoloquinazolines, which are part of the structure of this compound, are known to have a wide range of biological activities. They have been studied for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Quinazolinones and triazoloquinazolines can affect a variety of cellular processes, including cell division, inflammation, and neurotransmission .

Pharmacokinetics

Many quinazolinones and triazoloquinazolines have good bioavailability and can cross the blood-brain barrier .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Potential effects could include cell death (in the case of anticancer activity), reduced inflammation, or altered neurotransmission .

Action environment

The action, efficacy, and stability of the compound could be influenced by various factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s solubility, stability, and ability to reach its targets .

属性

IUPAC Name |

3-(benzenesulfonyl)-7-chloro-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O2S/c1-14-6-5-7-16(12-14)24-20-18-13-15(23)10-11-19(18)28-21(25-20)22(26-27-28)31(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZLWEAEPVRVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)

![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)